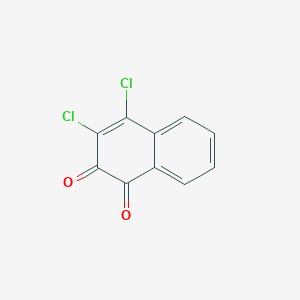

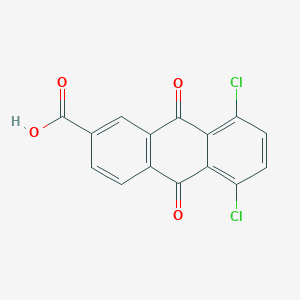

3,4-Dichloro-1,2-naphthoquinone

概要

説明

3,4-Dichloro-1,2-naphthoquinone is a type of naphthoquinone, which are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .

Synthesis Analysis

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a synthetic strategy for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at C2 and C3 positions .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic methods (FT-IR, 1 H NMR, 13 C NMR, Mass spectroscopy) and microanalysis .Chemical Reactions Analysis

The biphasity indicated the complex mechanism of DCNQ action on urease. Quinones action on proteins has been elucidated as at least two processes: direct arylation of essential protein thiols and/or indirect oxidation of essential thiols by reactive oxygen species (ROS) realizing during quinone reduction to semiquinones .科学的研究の応用

Synthetic and Biological Utility : 2,3-Dichloro-1,4-naphthoquinones have been used in the construction of biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. These compounds exhibit antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).

Nucleophilic Substitution Reactions : Investigations into the reactions of 2,3-dichloro-1,4-naphthoquinone with indoles and thiols have led to the synthesis of novel compounds. Their electronic absorption spectra and electrochemical properties have been analyzed (Ibiş et al., 2019).

Detection of Thioamides : 2,3-Dichloro-1,4-naphthoquinone reacts with thioamides to give colored products. This reaction is specific for thioamides and has been utilized for the quantitative determination of ethionamide in tablets (Devani et al., 1974).

Antimicrobial and Fungicidal Activity : Aminopyrazole derivatives of naphthoquinone, including 2,3-dichloro-1,4-naphthoquinone, have shown high antimicrobial activity against certain test cultures. These compounds display selective bacterio- and fungistatic activity (Polish et al., 2019).

Antifungal Agent : 2,3-Dichloro-1,4-naphthoquinone has been recognized as an antifungal agent with toxic effects on yeasts and moderate effects on bacterial growth. Its antifungal effect can be competitively reversed by vitamins K (Woolley, 1945).

Photochemical Reactions : The photochemical reaction of 2,3-dichloro-1,4-naphthoquinone with thiophenes leads to the formation of substituted naphthoquinones. These reactions may be initiated by photoelectron transfer (Maruyama & Tamiaki, 1987).

Synthesis of Naphthoquinone Fused 1, 3-Dithioles : 2,3-Dichloro-1,4-naphthoquinone reacts with dithiolates to produce naphthoquinone fused 1,3-dithioles, revealing its utility in synthesizing specialized chemical structures (Fan et al., 1992).

Antifungal and Antibacterial Agents : Nitrogen- and sulfur-containing hetero-1,4-naphthoquinones, derived from 2,3-dichloro-naphthaquinone, have shown potential as antifungal and antibacterial agents (Ibiş et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,4-dichloronaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQAAXMSEQPHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344319 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18398-36-2 | |

| Record name | 3,4-Dichloro-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)